molecular formula C11H13N3S B6257604 5-(3-phenylpropyl)-4H-1,2,4-triazole-3-thiol CAS No. 1097794-58-5

5-(3-phenylpropyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B6257604
CAS No.: 1097794-58-5
M. Wt: 219.3
InChI Key:
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Description

5-(3-phenylpropyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a phenylpropyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-phenylpropyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylpropylamine with carbon disulfide and hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the synthesis is also common.

Chemical Reactions Analysis

Types of Reactions

5-(3-phenylpropyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

5-(3-phenylpropyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 5-(3-phenylpropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can interact with various biological pathways, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which

Properties

CAS No.

1097794-58-5

Molecular Formula

C11H13N3S

Molecular Weight

219.3

Purity

95

Origin of Product

United States

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